molecular formula C8H17NO2 B13462162 (S)-5-Methyl-3-(methylamino)hexanoic acid

(S)-5-Methyl-3-(methylamino)hexanoic acid

Cat. No.: B13462162
M. Wt: 159.23 g/mol
InChI Key: IVVTXKJXLQQNQP-ZETCQYMHSA-N
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Description

(3S)-5-methyl-3-(methylamino)hexanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of a methylamino group attached to the third carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-methyl-3-(methylamino)hexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-methylhexanoic acid.

    Amidation: The carboxylic acid group of 5-methylhexanoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with methylamine (CH₃NH₂).

    Hydrolysis: The resulting amide is then hydrolyzed under acidic or basic conditions to yield (3S)-5-methyl-3-(methylamino)hexanoic acid.

Industrial Production Methods

In an industrial setting, the production of (3S)-5-methyl-3-(methylamino)hexanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-methyl-3-(methylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound to its corresponding alcohols or amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3S)-5-methyl-3-(methylamino)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-5-methyl-3-(methylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-methyl-3-hexanamine: Similar structure but lacks the carboxylic acid group.

    5-methylhexanoic acid: Similar structure but lacks the methylamino group.

    3-methylaminohexanoic acid: Similar structure but with different stereochemistry.

Uniqueness

(3S)-5-methyl-3-(methylamino)hexanoic acid is unique due to its specific stereochemistry and the presence of both a methylamino group and a carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S)-5-methyl-3-(methylamino)hexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(9-3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI Key

IVVTXKJXLQQNQP-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC

Canonical SMILES

CC(C)CC(CC(=O)O)NC

Origin of Product

United States

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